molecular formula C10H17NO B3146511 8-Propyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-30-6

8-Propyl-8-azabicyclo[3.2.1]octan-3-one

Numéro de catalogue: B3146511
Numéro CAS: 60206-30-6
Poids moléculaire: 167.25 g/mol
Clé InChI: CNUAQXNYPHDMAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Propyl-8-azabicyclo[3.2.1]octan-3-one can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical configuration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and advanced purification techniques are common in industrial settings to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions

8-Propyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

The compound 8-propyl-8-azabicyclo[3.2.1]octan-3-one is a chemical intermediate used in the synthesis of various pharmaceutical compounds . Azabicyclo[3.2.1]octane derivatives have a range of applications, particularly in the development of drugs targeting various receptors and transporters in the body .

Scientific Research Applications

This compound serves as a core structure in synthesizing compounds with activity at mu opioid receptors, vasopressin V(1A) receptors, dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET) .

Rho Kinase Inhibitors

This compound is used in the creation of Rho kinase inhibitors .

Rho Kinase Inhibition Rho kinase (ROCK) is involved in several critical cellular functions, including smooth muscle contraction, platelet aggregation, and cell proliferation . Inhibiting Rho kinase activity can be therapeutic for various conditions :

  • Cardiovascular Diseases Rho kinase inhibitors can help manage hypertension, angina, and peripheral circulatory disorders by promoting smooth muscle relaxation .
  • Respiratory Diseases These inhibitors may also alleviate asthma symptoms through their smooth muscle relaxing effects .
  • Other Diseases Rho kinase inhibition can be beneficial in treating erectile dysfunction, glaucoma, premature birth, and certain complications of diabetes . They may also be effective against diseases caused by cell over-proliferation, such as arteriosclerosis, fibrosis, and cancer .

Mu Opioid Receptor Antagonists

8-azabicyclo[3.2.1]octane derivatives are used as mu opioid receptor antagonists .

  • Treatment of Opioid-Induced Bowel Dysfunction These antagonists can counteract the GI-related side effects of opioid analgesics without affecting their central analgesic effects .
  • Postoperative Ileus They can also be employed in treating postoperative ileus (POI) and other disorders related to reduced GI motility .

Monoamine Transporters

8-azabicyclo[3.2.1]octane derivatives have been studied for their interactions with monoamine transporters .

  • SERT/DAT Selectivity Specific modifications, such as the introduction of an 8-cyclopropylmethyl group, can impart high selectivity for serotonin transporters (SERT) over dopamine transporters (DAT) .
  • Potential Therapeutic Applications Compounds with activity at these transporters may be relevant in treating neurological and psychiatric disorders .

Vasopressin V(1A) Receptor Antagonists

8-azabicyclo[3.2.1]octane derivatives have been identified as vasopressin V(1A) receptor antagonists .

  • High Affinity Antagonists Certain 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamide derivatives have been found to be high affinity, selective vasopressin V(1A) antagonists .
  • Potential Therapeutic Applications Vasopressin receptor antagonists have potential applications in treating conditions related to vasopressin activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
  • 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
  • 8-Oxa-3-azabicyclo[3.2.1]octane

Uniqueness

8-Propyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents or structural variations .

Activité Biologique

8-Propyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound belonging to the tropane alkaloid family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with various biological targets, and relevant research findings.

Overview of this compound

The compound is characterized by its unique propyl substitution, which significantly influences its biological activity and chemical reactivity. The structural framework allows it to act on various biochemical pathways, making it a subject of extensive research in medicinal chemistry and pharmacology.

Target Receptors

The primary biological targets of this compound include:

  • Mu Opioid Receptors (MOR) : This compound has been identified as a mu opioid receptor antagonist, which may provide therapeutic benefits in conditions associated with opioid receptor activity, such as gastrointestinal disorders .
  • Monoamine Transporters : Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit affinities for dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). The structure-activity relationship (SAR) studies suggest that specific substituents can enhance selectivity for these transporters, impacting neurotransmitter reuptake inhibition .

Therapeutic Potential

  • Neurological Disorders : The ability to modulate opioid receptor activity positions 8-propyl derivatives as potential treatments for pain management and disorders related to opioid use.
  • Psychiatric Conditions : Given its interactions with monoamine transporters, this compound may also be explored for treating conditions like depression and anxiety through the modulation of serotonin and dopamine levels.
  • Gastrointestinal Disorders : As a mu opioid receptor antagonist, it may alleviate conditions like opioid-induced bowel dysfunction without compromising analgesic effects .

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the azabicyclo scaffold can lead to variations in biological activity:

CompoundTargetAffinitySelectivity
8-Cyclopropylmethyl derivativeDATHigh300-fold over SERT
8-Benzyl derivativeDATModerateLower than cyclopropylmethyl

These findings indicate that specific structural features can significantly affect the pharmacological profile of the compounds derived from the azabicyclo framework .

Clinical Implications

A notable study highlighted the development of high-affinity antagonists for vasopressin V(1A) receptors using the azabicyclo scaffold, indicating versatility in therapeutic applications beyond opioid modulation .

Propriétés

IUPAC Name

8-propyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-5-11-8-3-4-9(11)7-10(12)6-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUAQXNYPHDMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60206-30-6
Record name 8-propyl-8-azabicyclo[3.2.1]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Propyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
Reactant of Route 2
8-Propyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 3
Reactant of Route 3
8-Propyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 4
8-Propyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 5
Reactant of Route 5
8-Propyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 6
Reactant of Route 6
8-Propyl-8-azabicyclo[3.2.1]octan-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.